

Application Notes and Protocols: Crizotinib Acetate in Combination with Erlotinib in Advanced NSCLC

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Compound of Interest

Compound Name: *Crizotinib acetate*

Cat. No.: *B606813*

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These application notes provide a comprehensive overview of the preclinical and clinical findings on the combination therapy of **crizotinib acetate** and erlotinib for the treatment of advanced non-small cell lung cancer (NSCLC). Detailed protocols for key experimental procedures are included to facilitate further research in this area.

Preclinical Data

The combination of crizotinib, an inhibitor of ALK, MET, and ROS1, with erlotinib, an EGFR inhibitor, has been investigated in preclinical models of NSCLC to explore potential synergistic effects and mechanisms of action.

In Vitro Efficacy in NSCLC Cell Lines

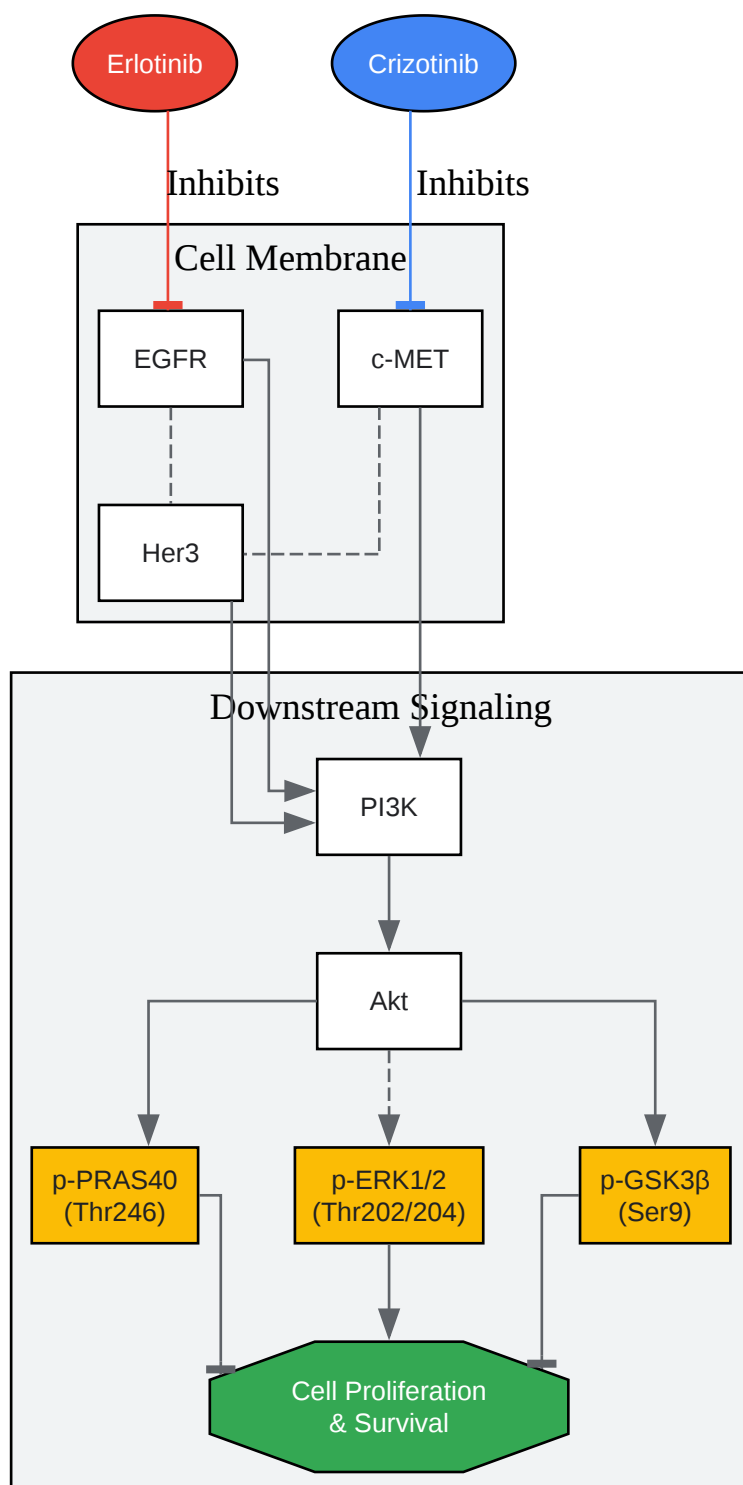
A study on various squamous NSCLC cell lines, wild-type for EGFR and cMET, demonstrated that the combination of crizotinib and erlotinib can result in synergistic, additive, or antagonistic effects on cell growth inhibition.^[1] The combination index (CI) was used to quantify these interactions, where a CI < 0.8 indicates synergy, 0.8-1.2 indicates an additive effect, and > 1.2 indicates antagonism.^[1]

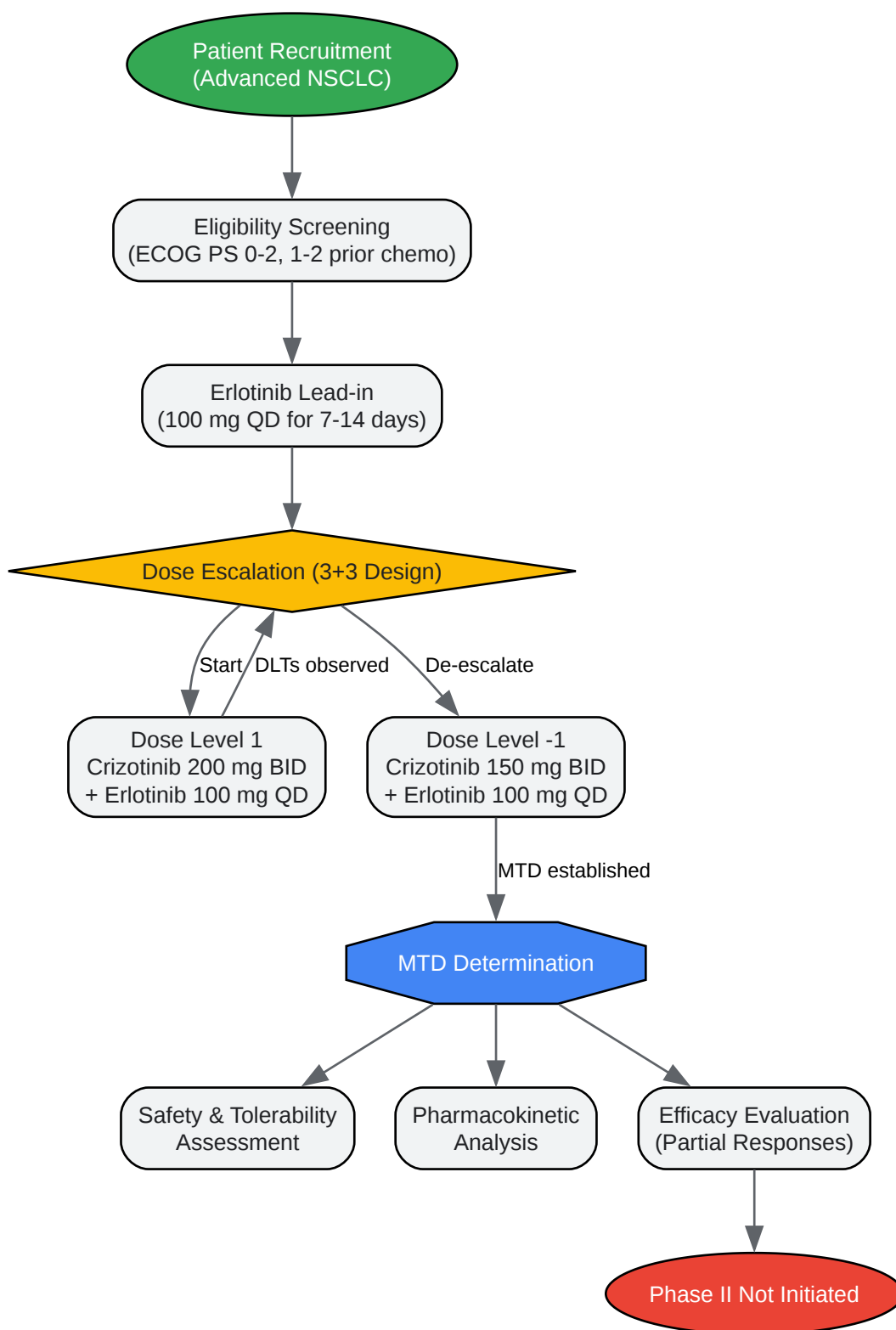
Cell Line	Combination Effect	Combination Index (CI)
LUDLU	Synergistic	0.39 ± 0.07
Calu1	Additive	0.81 ± 0.04
SKMES1	Additive	0.81 ± 0.02
H520	Additive	0.87 ± 0.06
H1703	Antagonistic	1.20 ± 0.15

Table 1: In vitro effects of crizotinib and erlotinib combination on the growth of various NSCLC cell lines.[\[1\]](#)

Mechanism of Action: Signaling Pathway Inhibition

The synergistic effect observed in the LUDLU cell line is attributed to the strong inhibition of the PI3K/Akt signaling pathway.[\[1\]](#) Erlotinib and crizotinib treatment led to a decrease in the phosphorylation of key downstream proteins, including ERK1/2, PRAS40, and GSK3 β .[\[1\]](#) The combination treatment almost completely abolished the phosphorylation of PRAS40, a key event linked to the PI3K/Akt pathway.[\[1\]](#) The presence of Her3, which can heterodimerize with both EGFR and cMET, appears to be important for this synergistic interaction.[\[1\]](#)





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References

- 1. The PI3K-Akt signaling leads to synergy of erlotinib and crizotinib in wild-type NSCLC. - ASCO [asco.org]
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